molecular formula C19H19BrN4O B2642766 2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide CAS No. 1797574-09-4

2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide

Cat. No.: B2642766
CAS No.: 1797574-09-4
M. Wt: 399.292
InChI Key: TUEOMWSIFXWXLK-UHFFFAOYSA-N
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Description

2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide is a complex organic compound that features a bromine atom, a cyanopyridine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of 3-cyanopyridine with a suitable piperidine derivative under controlled conditions.

    Bromination: The next step involves the bromination of the benzamide moiety. This is achieved by treating the benzamide with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The final step is the coupling of the brominated benzamide with the piperidine intermediate. This is typically carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide moiety can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the cyanopyridine moiety.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Material Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or ion channels, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide
  • 2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-4-fluorobenzamide

Uniqueness

Compared to similar compounds, 2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide stands out due to its specific substitution pattern and the presence of the cyanopyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O/c20-17-6-2-1-5-16(17)19(25)23-13-14-7-10-24(11-8-14)18-15(12-21)4-3-9-22-18/h1-6,9,14H,7-8,10-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEOMWSIFXWXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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